![molecular formula C13H8Cl2N6O B2783697 5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide CAS No. 867158-11-0](/img/structure/B2783697.png)

5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

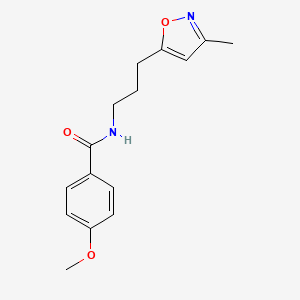

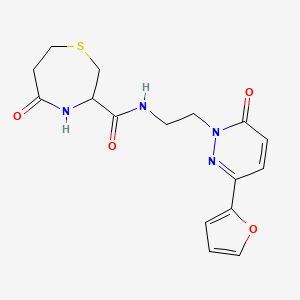

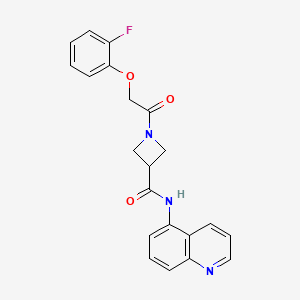

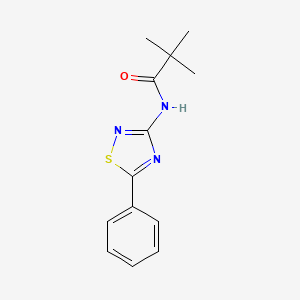

Tetrazoles are a class of synthetic organic heterocyclic compounds that consist of a five-membered aromatic ring with four nitrogen atoms . They have been known to exhibit a variety of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties . Pyridine is a basic heterocyclic organic compound similar to benzene and has one CH group replaced by a nitrogen atom . The compound you mentioned seems to be a complex one that contains both these functional groups.

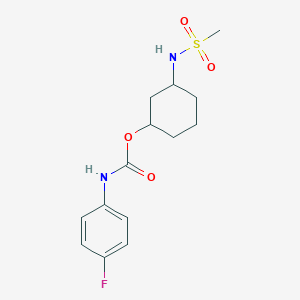

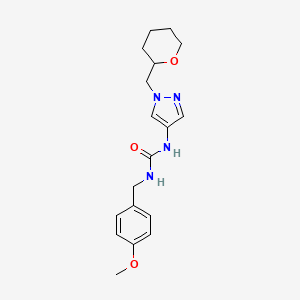

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. Tetrazole rings are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons . Pyridine also has a planar, aromatic ring structure .Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its molecular structure. In general, tetrazoles can undergo a variety of chemical reactions due to the presence of multiple nitrogen atoms in the ring . Pyridine, due to its aromaticity and the presence of a nitrogen atom, can participate in various types of reactions including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as solubility, melting point, boiling point, and reactivity. While specific data for “5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide” is not available, tetrazoles are generally slightly soluble in water and soluble in alcohol and ether .Mécanisme D'action

Target of Action

Tetrazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Mode of Action

Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Given the wide range of biological activities exhibited by tetrazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound could potentially have good bioavailability.

Result of Action

Given the wide range of biological activities exhibited by tetrazole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .

Avantages Et Limitations Des Expériences En Laboratoire

5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide has several advantages for use in lab experiments. This compound is highly selective for NMDA receptors and has minimal effects on other neurotransmitter systems. This compound also has good bioavailability and can be administered orally or intraperitoneally. However, this compound has several limitations, including its short half-life and the potential for off-target effects at high concentrations.

Orientations Futures

There are several future directions for research on 5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide. One area of interest is the potential use of this compound in the treatment of neurological disorders, particularly those involving NMDA receptor dysfunction. Another area of interest is the development of more potent and selective positive allosteric modulators of NMDA receptors. Additionally, further studies are needed to investigate the long-term effects of this compound on synaptic plasticity and learning and memory processes.

Méthodes De Synthèse

5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide has been synthesized using various methods, including the reaction of 5,6-dichloronicotinic acid with 4-aminophenyltetrazole in the presence of a coupling agent. This method has been shown to yield a high purity product with good yields. Other methods of synthesis include the reaction of 5,6-dichloronicotinoyl chloride with 4-aminophenyltetrazole and the reaction of 5,6-dichloro-2-hydroxypyridine with 4-(1H-tetrazol-5-yl)aniline.

Applications De Recherche Scientifique

5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an effect on the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory processes. This compound has been used in studies investigating the role of NMDA receptors in various neurological disorders, including Alzheimer's disease and schizophrenia.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. While specific safety information for “5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide” is not available, handling of tetrazoles should be done with care due to their potential biological activity .

Propriétés

IUPAC Name |

5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N6O/c14-11-5-8(6-16-12(11)15)13(22)18-9-1-3-10(4-2-9)21-7-17-19-20-21/h1-7H,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPYJGVAOGHGQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=C(N=C2)Cl)Cl)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2783614.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2783616.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2783622.png)

![Cyclopropanamine, 2-[4-(phenylmethoxy)phenyl]-](/img/structure/B2783623.png)

![1-(2,5-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2783628.png)

![N-(3-methoxypropyl)-5-(4-oxo-2-sulfanylidene-1H-[1]benzothiolo[3,2-d]pyrimidin-3-yl)pentanamide](/img/structure/B2783633.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2783636.png)

![Methyl 6-methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2783637.png)